molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1428739
M. Wt: 276.92 g/mol
InChI Key: PZVCETWDOYKKIM-UHFFFAOYSA-N
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Description

“2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the IUPAC name 2,5-dibromo[1,2,4]triazolo[1,5-a]pyridine . It has a molecular weight of 276.92 . The 1,2,4-triazolo [1,5-a]pyrimidine (TP) heterocycle, to which this compound belongs, is known for its versatility in drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazolo [1,5-a]pyrimidines, including “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, has been explored in various studies . The TP heterocycle has been used in numerous applications in medicinal chemistry .


Molecular Structure Analysis

The ring system of TP is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases . A series of 1,2,4-triazolo [1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 276.92 . More detailed properties are not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Metal-Free Synthesis : A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are biologically significant, has been developed using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This technique allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, providing an efficient, metal-free synthesis route with short reaction times and high yields (Zheng et al., 2014).
  • Synthesis of Derivatives : Research has focused on synthesizing new 1,2,4-triazolo[1,5-a]pyridine derivatives with varying substituents, exploring how these changes affect their electronic and intermolecular interaction characteristics, as well as their crystal structures (Chai et al., 2019).

Pharmacological and Biological Applications

  • Antioxidant Activity : A study on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives revealed their potential as antioxidants. The investigation included the synthesis of these derivatives and an assessment of their antioxidant activity and toxicity (Smolsky et al., 2022).
  • Pharmacological Activities : [1,2,4]Triazolo[1,5‐a]pyrimidine, a related scaffold, is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti‐tubercular properties. This compound is present in several clinical trials and marketed drugs, indicating its significance in medicinal chemistry (Merugu et al., 2022).

Structural Chemistry and Crystal Engineering

  • Supramolecular Synthons : The study of 1,2,4-triazolo[1,5-a]pyridine derivatives in the solid state revealed the formation of diverse supramolecular synthons, influenced by different substituents. This research contributes to the understanding of structural chemistry, valuable for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
  • X-Ray Structure Analysis : The X-ray structure analysis of [1,2,4]triazolo[4,3-a]pyridines has been conducted to understand their structural properties. This includes analyzing the crystal structure of compounds like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its bromo-substituted derivative (El-Kurdi et al., 2021).

Future Directions

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” and other TP derivatives may continue to be of interest in drug design and medicinal chemistry.

properties

IUPAC Name

2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCETWDOYKKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731427
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1214901-64-0
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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